Technical Guide: A Predictive & Methodological Analysis of 5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Technical Guide: A Predictive & Methodological Analysis of 5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
An in-depth analysis of the scientific literature reveals no specific experimental data or dedicated studies on the physicochemical properties of 5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol. This suggests that the compound is likely a novel chemical entity or has been synthesized in a context not yet published in publicly accessible databases.
Therefore, this guide will adopt a predictive and methodological framework, establishing a comprehensive roadmap for the characterization of this molecule. As a Senior Application Scientist, my approach is to provide a robust, field-proven template for researchers to follow when characterizing this or structurally similar novel triazole derivatives. We will proceed by outlining the necessary experimental and computational workflows, explaining the scientific rationale behind each step, and grounding our methods in authoritative protocols and the known properties of analogous chemical structures.
This document serves as a comprehensive guide for the full physicochemical characterization of the novel compound 5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol. We will detail the logical flow from synthesis and structural confirmation to the empirical determination of properties crucial for its potential application in drug development and materials science.
Part 1: Synthesis and Structural Elucidation
The foundational step in characterizing any new chemical entity is its unambiguous synthesis and the rigorous confirmation of its molecular structure.
1.1 Proposed Synthetic Pathway
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. A reliable method involves the cyclization of a thiosemicarbazide precursor. The proposed pathway for the title compound would logically follow these steps:
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Preparation of the Isothiocyanate: 5-bromo-2-furoic acid is converted to its corresponding acyl chloride, which then reacts with a thiocyanate salt (e.g., KSCN) to form 5-bromo-2-furoyl isothiocyanate.
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Formation of the Thiosemicarbazide Intermediate: The in situ generated isothiocyanate is reacted with n-propylhydrazine to yield the key intermediate, N-propyl-N'-(5-bromo-2-furoyl)thiosemicarbazide.
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Base-Catalyzed Cyclization: The thiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield the target triazole-3-thiol. The basic conditions promote the deprotonation and subsequent nucleophilic attack to form the triazole ring.
Caption: Proposed reaction scheme for the synthesis of the title compound.
1.2 Spectroscopic and Analytical Confirmation
A battery of spectroscopic techniques is required to confirm the identity and purity of the synthesized product.
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FT-IR Spectroscopy: The infrared spectrum is crucial for identifying key functional groups. Expected characteristic absorption bands include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C=S stretching (around 1280 cm⁻¹). The absence of a strong C=O band from the thiosemicarbazide precursor (around 1680 cm⁻¹) is a key indicator of successful cyclization.[1]
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H-NMR: The proton NMR spectrum should show distinct signals for the propyl group protons (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the N-CH₂). The furan ring protons will appear as doublets in the aromatic region. A broad singlet far downfield (typically δ 12.5-14.0 ppm) is indicative of the thiol/thione proton (SH/NH), which is a hallmark of this class of compounds.[2]
-
¹³C-NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals to identify are the C=S carbon (around δ 165-170 ppm) and the carbons of the furan and propyl groups.[1]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass of the molecular ion (M+). The observed isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will provide definitive evidence of its incorporation.
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Elemental Analysis: Combustion analysis should provide the percentages of Carbon, Hydrogen, Nitrogen, and Sulfur, which must match the calculated theoretical values for the molecular formula C₉H₁₀BrN₃OS.
1.3 Thiol-Thione Tautomerism
It is critical to recognize that 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms.[3] While the thione form generally predominates in the solid state and in polar solvents, both forms can exist. Spectroscopic evidence, particularly the downfield ¹H-NMR signal and the C=S stretch in the IR, typically supports the thione tautomer.[4] Advanced techniques like high-resolution mass spectrometry can also be used to discriminate between the tautomers in the gas phase.[3]
Caption: Thiol-Thione tautomeric equilibrium in 1,2,4-triazole-3-thiols. (Note: Image SRC is a placeholder).
Part 2: Core Physicochemical Properties
Determining the fundamental physicochemical properties is paramount for predicting a compound's behavior in biological and chemical systems.
2.1 Aqueous Solubility
Solubility dictates bioavailability and formulation strategies. Given the lipophilic nature of the bromo-furyl and propyl groups, the compound is predicted to have low aqueous solubility.
Experimental Protocol: Shake-Flask Method (adapted from OECD Guideline 105)
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Preparation: Add an excess amount of the synthesized compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. The system must be protected from light.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter material that does not bind the compound) to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure a saturated solution was achieved.
2.2 Acidity Constant (pKa)
The pKa value indicates the extent of ionization at a given pH. The triazole-3-thiol moiety is acidic due to the N-H proton (in the thione form) or the S-H proton (in the thiol form).
Experimental Protocol: Potentiometric Titration in Co-solvent (for poorly soluble compounds)
Due to the expected low water solubility, a direct aqueous titration is likely impractical. The Yasuda-Shedlovsky extrapolation method provides a robust alternative.[5]
-
Co-solvent Selection: Choose a water-miscible organic solvent in which the compound is soluble (e.g., methanol, ethanol, or dioxane).
-
Titration Series: Prepare a series of solutions of the compound in different co-solvent/water ratios (e.g., 30%, 50%, 70% methanol in water).
-
Potentiometric Titration: Titrate each solution with a standardized aqueous base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated electrode.
-
Apparent pKa (psKa) Calculation: Determine the half-equivalence point from each titration curve to find the apparent pKa (psKa) in each solvent mixture.
-
Extrapolation: Plot the psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of each mixture. A linear extrapolation of this plot to 1/ε of pure water (where the organic solvent concentration is zero) yields the aqueous pKa value.[5]
For compounds with a suitable chromophore, spectrophotometric pKa determination is also a powerful, and often more sensitive, alternative.[6][7]
Caption: Workflow for pKa determination using the Yasuda-Shedlovsky method.
2.3 Lipophilicity (LogP)
The partition coefficient (LogP) between n-octanol and water is a critical measure of a drug's ability to cross lipid membranes. A higher LogP indicates greater lipophilicity.
Experimental Protocol: HPLC Method (based on OECD Guideline 117)
The HPLC method is a rapid and reliable alternative to the traditional shake-flask method, especially for compounds that may form emulsions.[8]
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase of a water/organic solvent mixture (e.g., methanol/water).
-
Calibration: Inject a series of standard compounds with known LogP values that span the expected range of the test compound. Record their retention times (t_R_).
-
Capacity Factor Calculation: For each standard, calculate the capacity factor, k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.
-
Calibration Curve: Plot log(k) versus the known LogP values for the standards. A linear relationship should be observed.
-
Sample Analysis: Inject the title compound under the identical conditions and determine its retention time and calculate its log(k).
-
LogP Determination: Interpolate the log(k) of the test compound onto the calibration curve to determine its LogP value.
For highly lipophilic compounds (predicted LogP > 5), the slow-stirring method (OECD Guideline 123) may be more appropriate.[9]
Table 1: Predicted vs. Required Experimental Physicochemical Data
| Property | Predicted Value/Behavior | Required Experimental Method | OECD Guideline |
| Molecular Formula | C₉H₁₀BrN₃OS | High-Resolution Mass Spectrometry | N/A |
| Molecular Weight | 304.17 g/mol | Mass Spectrometry | N/A |
| Aqueous Solubility | Low | Shake-Flask Method | OECD 105 |
| pKa (Acidity) | ~7-9 (predicted) | Potentiometric Titration (Co-solvent) | N/A |
| LogP | High (>3, predicted) | HPLC Method or Slow-Stirring | OECD 117/123 |
| Thermal Stability | High | Thermogravimetric Analysis (TGA) | N/A |
Part 3: Thermal Properties
Understanding a compound's thermal stability is crucial for storage, formulation, and safety assessments.
3.1 Melting Point and Decomposition
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
A combined TGA/DSC analysis provides a comprehensive thermal profile.
-
Sample Preparation: Place a small, accurately weighed amount of the compound (2-5 mg) into an inert TGA/DSC pan (e.g., aluminum or ceramic).
-
TGA Analysis: Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen) at a constant rate (e.g., 10 °C/min). The TGA instrument measures the mass of the sample as a function of temperature.[10]
-
Data Interpretation: A sharp loss of mass indicates decomposition. The onset temperature of this mass loss is a key measure of thermal stability.[11] The analysis can also reveal the presence of residual solvent or water if mass loss occurs at lower temperatures.
-
-
DSC Analysis: Simultaneously, the DSC measures the heat flow into or out of the sample relative to a reference.
-
Data Interpretation: A sharp endothermic peak corresponds to the melting point of the compound. Exothermic events following the melt typically indicate decomposition. The enthalpy of fusion (ΔH_fus_) can also be determined from the melt endotherm.[11]
-
The combination of these techniques allows for the precise determination of the melting point and the decomposition temperature, indicating the thermal window in which the compound is stable. For many heterocyclic compounds, thermal stability can be quite high, often exceeding 200-250 °C.[11]
References
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